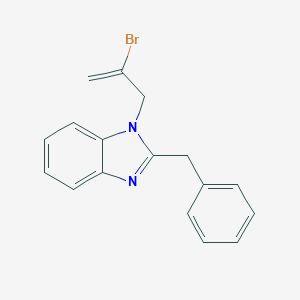
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole is a chemical compound with the molecular formula C17H15BrN2 and a molecular weight of 327.22 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole typically involves the reaction of benzimidazole derivatives with appropriate brominated compounds. One common method includes the alkylation of 2-benzyl-1H-benzoimidazole with 2-bromo-allyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the allyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The benzimidazole ring can participate in redox reactions under appropriate conditions.
Addition Reactions: The double bond in the allyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can modify the benzimidazole ring or the allyl group.
Aplicaciones Científicas De Investigación
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyl-1H-benzoimidazole: Lacks the brominated allyl group.
1-(2-Bromo-allyl)-1H-benzoimidazole: Lacks the benzyl group.
2-Phenyl-1H-benzoimidazole: Contains a phenyl group instead of a benzyl group.
Uniqueness
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole is unique due to the presence of both the benzyl and brominated allyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
6127-83-9 |
|---|---|
Fórmula molecular |
C17H15BrN2 |
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
2-benzyl-1-(2-bromoprop-2-enyl)benzimidazole |
InChI |
InChI=1S/C17H15BrN2/c1-13(18)12-20-16-10-6-5-9-15(16)19-17(20)11-14-7-3-2-4-8-14/h2-10H,1,11-12H2 |
Clave InChI |
MVEBLPHBHDGEAX-UHFFFAOYSA-N |
SMILES |
C=C(CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3)Br |
SMILES canónico |
C=C(CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


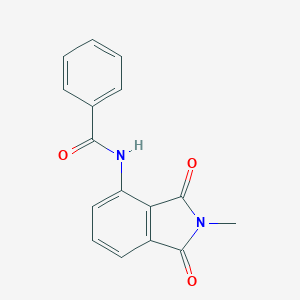

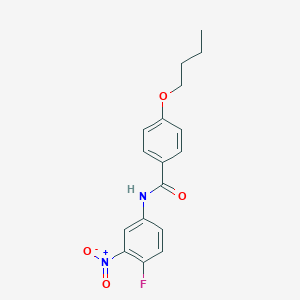
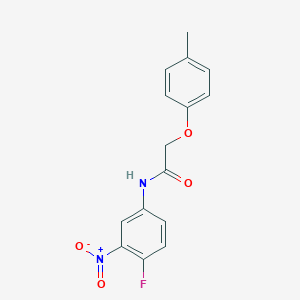


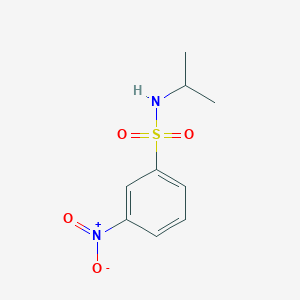
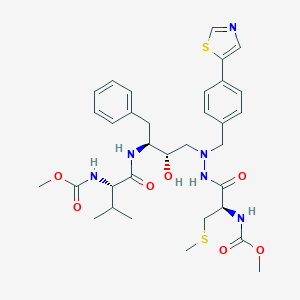
![N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B187337.png)
![N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B187338.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B187339.png)
![n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B187341.png)
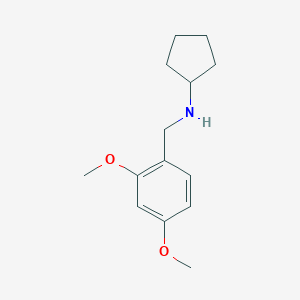
![N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B187343.png)
